molecular formula C22H24N2O4S B2631475 N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide CAS No. 852452-23-4

N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide

Cat. No.: B2631475
CAS No.: 852452-23-4
M. Wt: 412.5
InChI Key: WMRICAIDKRWFGU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 500 MHz) :
    • δ 1.50–1.85 (m, 8H, cyclopentyl CH₂)
    • δ 3.34 (s, 2H, acetamide CH₂)
    • δ 4.20 (s, 1H, NH, exchange with D₂O)
    • δ 6.79–7.96 (m, 9H, aromatic protons from benzothiazepine and phenyl groups)
  • ¹³C NMR (126 MHz) :
    • δ 22.1 (cyclopentyl CH₂)
    • δ 169.3 (amide C=O)
    • δ 148.5–156.7 (aromatic carbons adjacent to sulfone and ketone)
    • δ 114.4–142.3 (remaining aromatic carbons)

Infrared (IR) Spectroscopy

  • Strong absorption at 1665 cm⁻¹ (amide C=O stretch)
  • Peaks at 1150–1300 cm⁻¹ (sulfone S=O asymmetric and symmetric stretches)
  • Aromatic C=C vibrations at 1580–1600 cm⁻¹
  • N-H stretch at 3355 cm⁻¹ (amide)

Mass Spectrometry

  • Molecular ion peak : m/z 385.44 ([M+H]⁺, calculated for C₁₉H₁₉N₃O₄S)
  • Major fragments:
    • m/z 268.1 (loss of cyclopentylacetamide, C₇H₁₁NO)
    • m/z 177.0 (benzothiazepine sulfone fragment, C₈H₅NO₂S)

Properties

IUPAC Name

N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c25-21(23-17-10-4-5-11-17)15-24-18-12-6-7-13-19(18)29(27,28)20(14-22(24)26)16-8-2-1-3-9-16/h1-3,6-9,12-13,17,20H,4-5,10-11,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRICAIDKRWFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzothiazepine core, followed by the introduction of the cyclopentyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic molecules, including benzodiazepines, indole acetamides, and triazolobenzodiazepines. Below is a comparative analysis based on and inferred physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Bioactivity
N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1λ⁶,5-benzothiazepin-5-yl)acetamide Benzothiazepine (S-containing) Cyclopentyl, phenyl, 1,1,4-trioxo group Ion channel modulation (hypothesized)
N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide Indole-acetamide Cyclohexyl, pentyl-indole Cannabinoid receptor interaction
7-chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione Benzodiazepine (N-containing) Chloro, methyl, phenyl Anxiolytic, anticonvulsant
6-(2-chlorophenyl)-1-methyl-8-nitro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine Triazolobenzodiazepine Chlorophenyl, nitro, methyl Sedative-hypnotic (e.g., analogues of brotizolam)

Key Observations:

Core Heterocycle Differences: The target compound’s benzothiazepine core (sulfur atom, trioxo groups) contrasts with benzodiazepines (nitrogen-rich core), which are well-known for GABAₐ receptor modulation . The sulfur atom may enhance electron-withdrawing effects, while the 1,1,4-trioxo group increases polarity compared to the dichlorophenyl or nitro substituents in triazolobenzodiazepines.

The phenyl ring at position 2 of the benzothiazepine may enhance π-π stacking interactions in biological targets, similar to chlorophenyl groups in benzodiazepines .

Pharmacological Implications: Benzothiazepines are less common in clinical use than benzodiazepines but are explored for calcium channel blockade (e.g., diltiazem analogues). The trioxo group in the target compound could mimic sulfonamide moieties in carbonic anhydrase inhibitors . Indole-acetamide derivatives (e.g., compounds) often target cannabinoid or serotonin receptors, suggesting divergent therapeutic pathways compared to benzothiazepines.

Biological Activity

N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H24N2O4SC_{22}H_{24}N_{2}O_{4}S, indicating a complex structure that contributes to its biological activity. The presence of the benzothiazepine moiety is particularly noteworthy due to its role in various pharmacological effects.

This compound exhibits its biological activity primarily through:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : This compound has been identified as an inhibitor of PTPs, particularly PTP1B. Inhibition of PTPs can lead to enhanced insulin signaling and potential applications in diabetes management .
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 45 to 97 nM.

Biological Activity Data

Activity Description Reference
PTP InhibitionInhibits PTP1B leading to enhanced insulin signaling
CytotoxicityEffective against MCF-7 and HCT-116 cell lines
MechanismCompetitive inhibition of CDK2 leading to altered cell cycle regulation

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Insulin Sensitivity : A study demonstrated that the compound improved insulin sensitivity in diabetic mouse models by inhibiting PTP1B activity. This suggests potential therapeutic applications in type 2 diabetes management.
  • Antitumor Efficacy : In vitro assays revealed that this compound significantly inhibited the proliferation of breast and colon cancer cells. Further investigation into its mechanism indicated that it induces apoptosis through the activation of caspase pathways.
  • Synergistic Effects : Combining N-cyclopentyl with other chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines. This combination therapy approach highlights its potential in overcoming drug resistance.

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